![molecular formula C15H26N2O4 B15051237 tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a hexahydropyrrolo ring, and functional groups such as tert-butyl, methoxyacetyl, and carboxylate. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr condensation reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the Hexahydropyrrolo Ring: The hexahydropyrrolo ring can be formed through cyclization reactions involving appropriate precursors and catalysts.
Methoxyacetylation: The methoxyacetyl group can be introduced through acylation reactions using methoxyacetyl chloride in the presence of a base.
Análisis De Reacciones Químicas
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate can be compared with similar compounds such as:
tert-Butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate: This compound has a similar pyrrole ring structure but lacks the methoxyacetyl group, making it less versatile in certain applications.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds have a different heterocyclic core but share the tert-butyl group, which enhances their stability and biological activity.
Propiedades
Fórmula molecular |
C15H26N2O4 |
|---|---|
Peso molecular |
298.38 g/mol |
Nombre IUPAC |
tert-butyl 5-(2-methoxyacetyl)-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-10-13-11(8-17(10)12(18)9-20-5)6-7-16(13)14(19)21-15(2,3)4/h10-11,13H,6-9H2,1-5H3 |
Clave InChI |
FQQNJXGXJBUWOL-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C(CCN2C(=O)OC(C)(C)C)CN1C(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051159.png)
![1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051169.png)
![Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15051182.png)
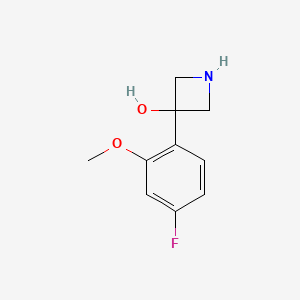
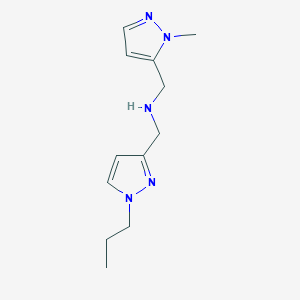
![1-propyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051188.png)
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
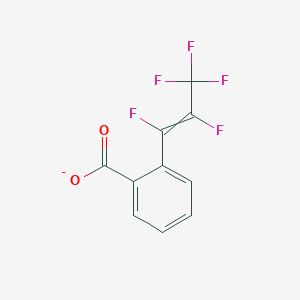
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)
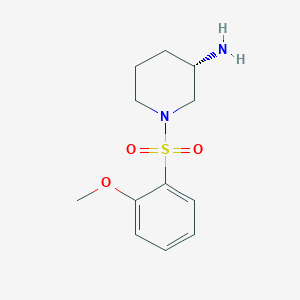
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
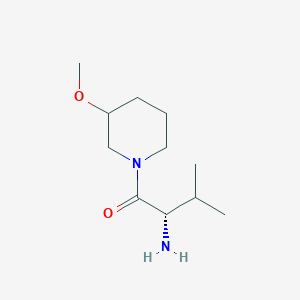

![[(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)
